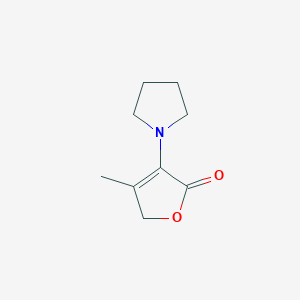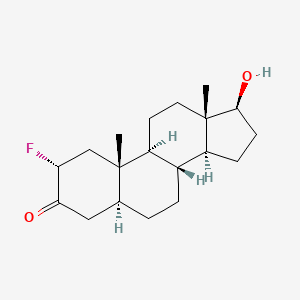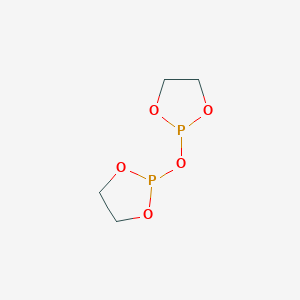
Diethylene pyrophosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylene pyrophosphite is a chemical compound that belongs to the class of pyrophosphites. It is known for its reactivity and potential applications in various fields of science and industry. The compound is characterized by the presence of two ethylene groups linked to a pyrophosphite moiety, which imparts unique chemical properties.
Métodos De Preparación
The synthesis of diethylene pyrophosphite typically involves the reaction of diethylene glycol with phosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
Diethylene pyrophosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diethylene pyrophosphate.
Hydrolysis: The compound is prone to hydrolysis, especially under acidic or basic conditions, leading to the formation of phosphoric acid derivatives.
Substitution: It can participate in substitution reactions with halogens or other electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, acids like hydrochloric acid, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethylene pyrophosphite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of diethylene pyrophosphite involves its interaction with various molecular targets, primarily through its phosphorus moiety. It can act as a nucleophile or an electrophile, depending on the reaction environment. The pathways involved include phosphorylation and dephosphorylation reactions, which are crucial in many biological processes.
Comparación Con Compuestos Similares
Diethylene pyrophosphite can be compared with other pyrophosphite compounds such as:
- Diethyl pyrophosphite
- Dimethyl pyrophosphite
- Diphenyl pyrophosphite These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its ethylene linkage, which imparts distinct physical and chemical characteristics.
Propiedades
Número CAS |
3348-43-4 |
|---|---|
Fórmula molecular |
C4H8O5P2 |
Peso molecular |
198.05 g/mol |
Nombre IUPAC |
2-(1,3,2-dioxaphospholan-2-yloxy)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C4H8O5P2/c1-2-6-10(5-1)9-11-7-3-4-8-11/h1-4H2 |
Clave InChI |
SQCIFBZKLLGBFA-UHFFFAOYSA-N |
SMILES canónico |
C1COP(O1)OP2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


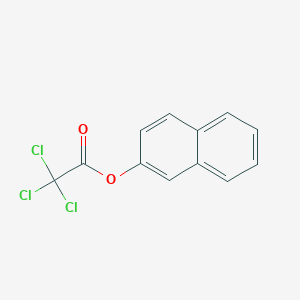
![1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine](/img/structure/B14742509.png)
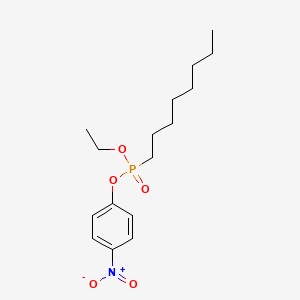
![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)

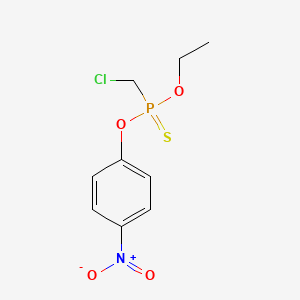



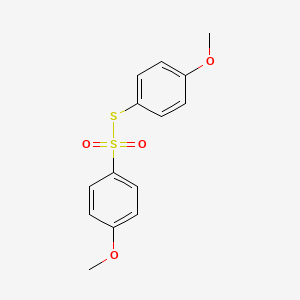
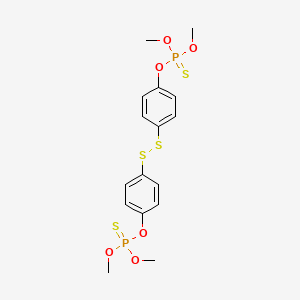
![2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B14742559.png)
